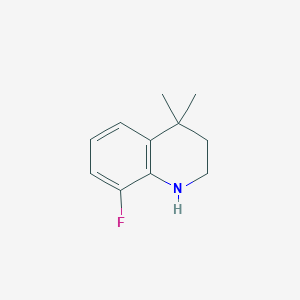

8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline

説明

特性

IUPAC Name |

8-fluoro-4,4-dimethyl-2,3-dihydro-1H-quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FN/c1-11(2)6-7-13-10-8(11)4-3-5-9(10)12/h3-5,13H,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGBLEQYVGGLHRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNC2=C1C=CC=C2F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701234849 | |

| Record name | 8-Fluoro-1,2,3,4-tetrahydro-4,4-dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701234849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187933-45-4 | |

| Record name | 8-Fluoro-1,2,3,4-tetrahydro-4,4-dimethylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187933-45-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Fluoro-1,2,3,4-tetrahydro-4,4-dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701234849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Directed Ortho-Lithiation and Subsequent Functionalization

A prominent method involves the use of directed ortho-lithiation on 8-fluoro-3,4-dihydroisoquinoline precursors, followed by electrophilic trapping and reduction steps to obtain the tetrahydroquinoline derivative.

- Starting Material: 8-fluoro-3,4-dihydroisoquinoline

- Lithiation: Treatment with butyllithium or alkyl lithium reagents at controlled temperatures (typically −78 °C to 25 °C) in ether or tetrahydrofuran (THF) solvents.

- Electrophilic Trapping: Reaction with dimethylformamide (DMF) to introduce formyl groups, followed by acid-catalyzed cyclization.

- Reduction: Sodium borohydride reduction converts isoquinolinium intermediates to tetrahydroisoquinoline derivatives.

- Methylation: Methyl iodide can be used to introduce methyl groups at the nitrogen, followed by reduction to yield 8-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline analogs.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature (°C) | Pressure (atm) | Solvent | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Directed ortho-lithiation | Butyllithium, DMF | −78 to 25 | Atmospheric | Diethyl ether or THF | ~79 (aldehyde intermediate) | Low temperature to prevent side reactions |

| Acid-catalyzed cyclization | Acid (e.g., HCl) | Ambient to reflux | Atmospheric | Aqueous acidic medium | High | Loss of pivaloyl protecting group |

| Reduction | Sodium borohydride | 0 to 25 | Atmospheric | Methanol or ethanol | High | Converts isoquinolinium to tetrahydroisoquinoline |

| Friedel-Crafts alkylation | Alkyl halide/alcohol, ZnCl2 catalyst | 150–200 | 3–10 | None or inert solvent | Moderate to high | Pressure enhances regioselectivity |

| Enamine formation & cyclization | β-ketoester, heating | 150–200 | Atmospheric | Solvent varies | Moderate to high | Forms quinoline ring system |

Research Findings and Notes

- The directed ortho-lithiation method provides a versatile platform for introducing various alkyl and aryl substituents at position 1 of the isoquinoline ring, which can be further converted to tetrahydroquinoline derivatives.

- The Conrad-Limpach synthesis adapted for fluorinated substrates allows for a safer and more cost-effective industrial synthesis, avoiding hazardous fluorinating agents and minimizing the number of synthetic steps.

- The use of zinc chloride as a catalyst in Friedel-Crafts alkylation under pressure is critical to achieve high regioselectivity for the 4-position alkylation of 2-fluoroaniline derivatives.

- The overall yields and purity depend heavily on reaction temperature, pressure, and solvent choice, with careful control required to prevent side reactions such as aryne formation or elimination of fluorine.

- The synthetic routes described are scalable and suitable for industrial production, with the second method particularly advantageous for agrochemical applications due to its efficiency and safety profile.

Summary Table of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Directed ortho-lithiation | Lithiation at ortho position, electrophilic substitution, reduction | High regioselectivity, versatile substituent introduction | Requires low temperatures, sensitive reagents |

| Friedel-Crafts + Conrad-Limpach | Alkylation under pressure, enamine cyclization | Industrially scalable, avoids corrosive fluorinating agents | Requires high temperature and pressure, catalyst corrosion issues |

化学反応の分析

Types of Reactions: 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert it into tetrahydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the fluorine-substituted position.

Common Reagents and Conditions:

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are used.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Reagents like sodium hydride (NaH) and alkyl halides for nucleophilic substitution.

Major Products:

Oxidation: Quinoline N-oxides.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the substituent used.

科学的研究の応用

Medicinal Chemistry

Antimicrobial Activity

One of the most significant applications of 8-fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline is its antimicrobial properties. Research indicates that compounds within the tetrahydroquinoline family exhibit potent antibiotic activity against various pathogens. These compounds have been explored as potential treatments for bacterial infections in both humans and veterinary medicine .

Pharmaceutical Potential

The structural framework of tetrahydroquinolines makes them suitable candidates for developing a variety of pharmaceuticals. They have been linked to several therapeutic areas including:

- Anticancer agents : Some derivatives exhibit significant cytotoxic activity against cancer cell lines.

- Antimalarials : The compound's structure allows for modifications that enhance antimalarial efficacy.

- Analgesics and antidepressants : Certain derivatives show promise in pain management and mood disorders .

Agricultural Applications

Pesticide Development

The compound has been identified as a key ingredient in developing new pesticides. Its effectiveness against various plant pathogens has been documented:

- Bactericides : Studies show that this compound can inhibit the growth of pathogens such as Phytophthora capsici and Rhizoctonia solani, which affect crops like tomatoes and cucumbers .

- Fungicides : The compound's derivatives have demonstrated antifungal activity against rice blast and cucumber gray mold germs .

Structural Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the molecular structure can enhance its efficacy against specific targets. For example:

| Modification | Effect on Activity |

|---|---|

| Addition of alkyl groups | Increased lipophilicity and penetration into bacterial membranes |

| Halogen substitutions | Enhanced binding affinity to target enzymes |

Case Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial activity of various tetrahydroquinoline derivatives including this compound. Results indicated that certain derivatives exhibited over 80% inhibition against E. coli and Staphylococcus aureus, suggesting a strong potential for development into new antibiotics .

Case Study 2: Agricultural Impact

In agricultural trials, formulations containing this compound were tested against common crop diseases. The results demonstrated significant reductions in disease incidence compared to untreated controls. For instance, the compound showed over 90% efficacy against strawberry anthracnose in field tests .

作用機序

The mechanism of action of 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to bind to enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to its observed biological effects .

類似化合物との比較

Fluorinated Derivatives

- 4,4-Difluoro-1,2,3,4-tetrahydroisoquinoline: Synthesized via a silver-catalyzed intramolecular aminofluorination of alkynes, this compound features difluoro substitution at the 4-position. Unlike the target compound, it lacks methyl groups and exhibits distinct electronic properties due to stronger electron-withdrawing effects .

- 7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline: A positional isomer with fluorine at the 7-position instead of 6.

Halogenated Analogues

- 6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline hydrochloride: Bromine substitution at position 6 introduces steric bulk and polarizability, which may enhance hydrophobic interactions in drug-receptor complexes. The hydrochloride salt improves solubility but reduces bioavailability compared to the free base form of the target compound .

Methyl/Oxo-Substituted Derivatives

- 8-Methyl-1,2,3,4-tetrahydroquinoline: Lacks fluorine and has a methyl group at position 7. The absence of fluorine reduces metabolic stability, while the methyl group increases lipophilicity .

- 4,8-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline: Features a ketone group at position 2, enabling hydrogen bonding. This derivative is a photodegradation product of acetochlor and demonstrates divergent reactivity due to the oxo group .

Research Findings and Key Insights

- Synthetic Efficiency: Lithiation-based routes for the target compound (e.g., 8-fluoro-3,4-dihydroisoquinoline intermediate) are more established than silver-catalyzed methods but require precise temperature control .

- Biological Relevance: Fluorine at position 8 enhances blood-brain barrier penetration, making the target compound superior to non-fluorinated analogues for CNS applications .

- Structural Flexibility : Bifunctional derivatives (e.g., 4,4′-(1,4-phenylene)di-THIQ) highlight the scaffold’s versatility in drug design, though these are less explored .

生物活性

8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline (CAS No. 1187933-45-4) is a heterocyclic compound belonging to the quinoline family. Its unique structure, characterized by the presence of a fluorine atom and two methyl groups on the tetrahydroquinoline framework, suggests potential biological activity that warrants investigation. This article reviews the biological properties of this compound based on recent research findings, including its synthesis, mechanisms of action, and therapeutic applications.

- Molecular Formula: C11H14FN

- Molecular Weight: 179.23 g/mol

- CAS Number: 1187933-45-4

Synthesis

The synthesis of this compound typically involves cyclization reactions starting from appropriate precursors. Various synthetic routes have been documented in literature that utilize techniques such as directed ortho-lithiation and cyclization under specific reaction conditions .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. Its structural modifications enhance its interaction with microbial enzymes or receptors:

- Mechanism of Action: The compound may inhibit enzymes critical for microbial growth, thereby exhibiting significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

- Case Studies: A study demonstrated that derivatives of tetrahydroquinolines showed promising results in inhibiting bacterial strains such as Staphylococcus aureus and Escherichia coli.

Anticancer Activity

The anticancer properties of this compound are also under investigation:

- Mechanism of Action: It is believed that the compound may induce apoptosis in cancer cells through modulation of cell signaling pathways .

- Research Findings: In vitro studies have shown that certain derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, modifications to the quinoline structure can enhance its potency against breast and lung cancer cell lines .

Comparative Analysis with Related Compounds

To understand the unique biological activity of this compound better, a comparison with similar compounds is essential.

| Compound Name | Antimicrobial Activity | Anticancer Activity | Notes |

|---|---|---|---|

| This compound | Moderate | High | Exhibits significant cytotoxicity |

| 8-Fluoroquinoline | Low | Moderate | Less effective against cancer cells |

| 4,4-Dimethylquinoline | Moderate | Low | Limited antimicrobial properties |

Future Directions

The biological activity of this compound presents opportunities for further research:

- Mechanistic Studies: Detailed investigations into its mechanisms of action are needed to elucidate how it interacts with specific biological targets.

- In Vivo Studies: Conducting animal studies to assess pharmacokinetics and therapeutic efficacy in real biological systems.

- Development of Derivatives: Exploring structural modifications to enhance its bioactivity and reduce potential side effects.

Q & A

Q. Table 1: Comparison of Synthetic Approaches

Basic: How does the fluorine substituent influence the compound’s electronic and steric properties?

Answer:

The fluorine atom at the 8-position induces:

- Electronic effects : Strong electron-withdrawing nature via σ-withdrawal, which polarizes the quinoline ring and enhances electrophilic substitution at adjacent positions .

- Steric effects : Fluorine’s small atomic radius minimizes steric hindrance, allowing precise functionalization of nearby positions .

- Hydrogen bonding potential : Fluorine can participate in weak hydrogen bonds, influencing crystal packing and solubility .

Advanced: How can researchers address regioselectivity challenges during fluorination?

Answer:

Regioselectivity is controlled by:

- Substrate pre-functionalization : Introducing directing groups (e.g., methyl at 4-position) to guide fluorination to the 8-position .

- Reagent choice : Using bulky fluorinating agents (e.g., N-fluoropyridinium salts) to favor less sterically hindered sites .

- Temperature modulation : Lower temperatures (e.g., 0–25°C) reduce kinetic competition between reaction pathways, improving selectivity .

Advanced: What are best practices for structural characterization using X-ray crystallography?

Answer:

For accurate structural elucidation:

- Crystal quality : Grow single crystals via slow evaporation in solvents like dichloromethane/hexane mixtures .

- Data collection : Use low-temperature settings (e.g., 173 K) to minimize thermal motion artifacts. Aim for a data-to-parameter ratio >14 .

- Refinement : Employ software like SHELXL for high-precision refinement. Target R-factors <0.05 and wR-factors <0.10 .

Q. Example Parameters from Evidence :

- R factor : 0.030 (indicative of high data accuracy) .

- Mean C–C bond length : 0.002 Å (precision in bond distance measurement) .

Advanced: How to resolve data contradictions in cyclization methods?

Answer:

Conflicting results (e.g., variable yields or byproducts) arise from:

- Reaction condition variability : Monitor temperature gradients and stirring rates rigorously. For example, cyclization with epichlorohydrin requires precise heating (80–100°C) to avoid side reactions .

- Intermediate characterization : Use LC-MS or NMR to track intermediates like N-(3-chloro-2-hydroxypropyl)diphenylamine, which may decompose under suboptimal conditions .

- Computational validation : Apply DFT calculations to predict energy barriers for competing pathways (e.g., intramolecular vs. intermolecular cyclization) .

Advanced: What are emerging applications in drug discovery?

Answer:

The compound’s scaffold is explored for:

- Antimicrobial agents : Fluorine enhances membrane permeability, improving activity against Gram-positive bacteria .

- CNS therapeutics : Methyl groups at 4,4-positions increase lipophilicity, aiding blood-brain barrier penetration .

- Enzyme inhibition : The tetrahydroquinoline core acts as a mimic for NADH cofactors, targeting dehydrogenases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。